Rotigotine D7 Hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development
Deuterium labeling, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, has become an increasingly important tool in drug discovery and development. clearsynth.comsciencecoalition.orgmusechem.com This seemingly subtle structural modification can lead to significant improvements in a drug's pharmacokinetic profile. nih.govuniupo.it The fundamental principle behind this is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. acs.orghumanjournals.com This increased stability can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are central to drug metabolism. researchgate.net
Consequently, deuteration can slow down the metabolic breakdown of a drug, leading to several potential advantages:
Reduced Toxic Metabolites: Altering metabolic pathways can decrease the formation of potentially toxic byproducts, thereby enhancing the safety profile of a drug. nih.gov
Enhanced Efficacy: A more stable and predictable pharmacokinetic profile can lead to more consistent therapeutic effects. nih.govnih.gov
This strategy has moved from being a tool to study metabolic pathways to an integral part of designing new and improved therapeutic agents. nih.govuniupo.it The approval of deuterated drugs like deutetrabenazine by the FDA has validated this approach, paving the way for further research into deuterated compounds. nih.govuniupo.itwikipedia.org
Role of Stable Isotope-Labeled Compounds in Preclinical and Analytical Sciences
Stable isotope-labeled compounds, including those labeled with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are invaluable tools in preclinical and analytical sciences. acs.orgsymeres.com Their primary utility lies in their ability to be distinguished from their non-labeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering their fundamental chemical and biological properties. nih.govmoravek.com
Key applications in research include:
Mass Spectrometry: In quantitative mass spectrometry, stable isotope-labeled compounds serve as ideal internal standards. nih.govnih.gov Because they are chemically identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization efficiency, allowing for highly accurate and precise quantification. nih.govwashington.edu
Mechanistic Studies: The kinetic isotope effect introduced by deuterium labeling can be exploited to elucidate reaction mechanisms. symeres.com By observing how deuteration affects the rate of a particular metabolic process, scientists can identify rate-limiting steps and gain insights into enzymatic transformations.
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use stable isotopes to quantify differences in protein abundance between different cell populations, providing critical information for understanding cellular processes and disease states. nih.govwikipedia.org
The use of stable isotope-labeled compounds allows for the generation of robust and reliable data, which is fundamental for advancing our understanding of drug action and for making informed decisions during the drug development process. nih.govmoravek.com
Overview of Rotigotine (B252) as a Dopamine (B1211576) Receptor Agonist and its Research Utility
Rotigotine is a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome. drugbank.comwikipedia.orgnih.gov Its mechanism of action is thought to be related to its ability to stimulate dopamine receptors in the brain, thereby mimicking the effects of the neurotransmitter dopamine. patsnap.comdrugcentral.org
Receptor Binding Profile of Rotigotine
| Receptor | Affinity (Ki, nM) | Action |
|---|---|---|
| Dopamine D3 | 0.71 | Full Agonist |
| Dopamine D2 | 4-15 | Full Agonist |
| Dopamine D5 | 4-15 | Full Agonist |
| Dopamine D4 | 4-15 | Full Agonist |
| Dopamine D1 | 83 | Full Agonist |
| 5-HT1A | - | Partial Agonist |
| α2B-Adrenergic | - | Antagonist |
Data sourced from multiple research findings. medchemexpress.comszabo-scandic.com
In the context of research, Rotigotine D7 Hydrochloride serves as a deuterated analog of Rotigotine. medchemexpress.comtargetmol.comglpbio.com The "D7" designation indicates that seven hydrogen atoms in the propyl group of the molecule have been replaced with deuterium. cymitquimica.comnih.gov This labeling makes this compound an invaluable tool for pharmacokinetic and metabolic studies of Rotigotine. medchemexpress.commedchemexpress.com It can be used as an internal standard in bioanalytical methods to accurately quantify Rotigotine concentrations in biological samples. medchemexpress.commedchemexpress.com
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉D₇ClNOS |
| Molecular Weight | 358.98 g/mol |
Data sourced from chemical databases. cymitquimica.comnih.gov
By employing this compound, researchers can conduct detailed investigations into the metabolism of Rotigotine, differentiate it from its metabolites, and gain a more precise understanding of its behavior in biological systems. acs.orgnih.gov
Properties
Molecular Formula |
C19H19D7ClNOS |
|---|---|
Molecular Weight |
358.98 |
Origin of Product |
United States |
Synthetic Methodologies for Rotigotine D7 Hydrochloride
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The targeted placement of deuterium atoms on the propyl group of Rotigotine (B252) is a key objective in the synthesis of Rotigotine D7 Hydrochloride. General strategies for site-selective deuteration are applicable, tailored to the specific functional groups present in the precursors. nih.gov
Common strategies for introducing deuterium include:
Exchange Techniques : Hydrogen-deuterium (H-D) exchange reactions can be employed, often using heavy water (D₂O) as the deuterium source under catalytic conditions. google.com This method's applicability depends on the acidity of the protons to be exchanged.
Reduction with Deuterated Reagents : A highly effective method involves the reduction of a suitable functional group using a deuterated reducing agent. For instance, a carboxylic acid or ester can be reduced to a deuterated alcohol using lithium aluminum deuteride (B1239839) (LiAlD₄). This alcohol can then be converted into a deuterated alkyl halide, a key building block for the synthesis. nih.gov
Direct Insertion with Deuterated Reagents : Synthetic techniques that use deuterated reagents of known isotopic content can achieve high levels of deuterium incorporation at specific sites. google.com For the synthesis of Rotigotine D7, this typically involves using a deuterated propyl source, such as propyl-d7 bromide.
In the context of Rotigotine D7, the most direct and controlled strategy is the use of a pre-deuterated building block, specifically a d7-propyl group, which is introduced late in the synthesis to avoid isotopic scrambling or loss in preceding steps.
Chemical Synthesis Routes for Deuterated Rotigotine Precursors and Intermediates
A common route involves the following key intermediates:
(S)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalen-2-amine : This is the core chiral amine precursor. Its synthesis is a major focus, as it establishes the required (S)-stereochemistry.
Propyl-d7 bromide : This deuterated alkylating agent is synthesized separately. A plausible route involves the reduction of propanoic-d6 acid with a deuterating agent to yield propan-1,1,2,2,3,3,3-d7-ol, which is then converted to the corresponding bromide.
Deuterated N-propyl-N-(2-(thiophen-2-yl)ethyl)amine intermediate : The chiral amine precursor is alkylated with propyl-d7 bromide to form the deuterated tertiary amine.
Final Demethylation : The methoxy (B1213986) group on the naphthalene (B1677914) ring is cleaved, typically using a demethylating agent like boron tribromide, to yield the final Rotigotine D7 free base, which is then converted to the hydrochloride salt. justia.com
A patent describes a general method for preparing deuterated intermediates where an aldehyde-amine condensation product is reacted with D₂O to introduce deuterium atoms. google.com Following the deuteration, a deprotection step yields the desired deuterated intermediate. google.com Such a strategy could potentially be adapted for Rotigotine precursors.
Optimization of Deuterium Labeling Efficiency and Isotopic Enrichment
Achieving high isotopic enrichment is critical to ensure the final product is predominantly Rotigotine D7. The efficiency of deuterium incorporation depends heavily on the chosen synthetic route and reaction conditions. googleapis.com
Key factors for optimizing labeling efficiency include:
Purity of Deuterated Reagents : Using reagents with the highest possible isotopic purity (e.g., D₂O >99.8 atom % D, LiAlD₄ >98 atom % D) is fundamental. nih.gov
Reaction Conditions : Conditions for deuteration reactions must be carefully controlled to maximize incorporation and prevent back-exchange with protic solvents or atmospheric moisture. google.com
Control via Reaction Cycles : The extent of deuteration can sometimes be controlled by the number of reaction cycles. For example, a patent discloses that the deuteration rate can be managed through the frequency of the deuteration reaction. google.com
Analytical Verification : The isotopic enrichment of the final compound and key intermediates must be verified. This is typically accomplished using analytical techniques such as Mass Spectrometry (MS), to confirm the mass increase corresponding to the seven deuterium atoms, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR), to confirm the location and extent of deuteration. google.comgoogleapis.com
For Rotigotine D7, using a pre-synthesized propyl-d7 fragment with high isotopic purity is the most reliable method for ensuring high and specific isotopic enrichment in the final molecule. synzeal.com
Stereochemical Control and Enantiomeric Purity in Deuterated Synthesis
Maintaining the absolute (S)-configuration at the C6 position is arguably the most critical challenge in the synthesis of Rotigotine and its deuterated analogues. The enantiomeric purity of the final product is paramount. google.comthieme-connect.com
Several advanced stereoselective methods are employed:
Asymmetric Hydrogenation : A prominent strategy involves the asymmetric hydrogenation of a prochiral enamide precursor, such as N-(5-methoxy-3,4-dihydronaphthalen-2-yl)acetamide. researchgate.netcsic.es This reaction often uses transition metal catalysts, such as Rhodium or Ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., (R)-T-BINAP). researchgate.net Deuteration studies on similar systems have shown a clean syn-addition of deuterium across the double bond, indicating that the stereochemical outcome is controlled by the chiral catalyst. csic.es
Enzymatic Reductive Amination : Biocatalysis offers a highly selective alternative. Imine reductases (IREDs) have been successfully used for the asymmetric synthesis of the chiral aminotetralin core of Rotigotine. researchgate.netacs.org These enzymes can catalyze the reductive amination of a 2-tetralone (B1666913) precursor with high enantioselectivity, providing a green and efficient route to the key chiral intermediate. researchgate.net Multi-enzyme cascade reactions have also been developed for the synthesis of Rotigotine precursors. acs.orgacs.orgresearchgate.net
Optical Resolution : An older method involves the synthesis of the racemic amine, followed by resolution using a chiral acid to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. google.com However, this approach is less efficient as it discards half of the material.
In a typical synthesis of Rotigotine D7, the stereocenter is established first using one of these enantioselective methods. The deuterated propyl-d7 group is then introduced in a subsequent step, a strategy that preserves the hard-won enantiomeric purity of the chiral core. google.comjustia.com
Advanced Analytical Characterization and Quantification of Rotigotine D7 Hydrochloride in Research Contexts
Mass Spectrometry Applications for Isotopic Analysis and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds like Rotigotine (B252) D7 Hydrochloride. The deliberate increase in mass due to deuterium (B1214612) labeling allows it to be easily distinguished from its non-labeled counterpart. When used as an internal standard in isotope dilution mass spectrometry, Rotigotine D7 Hydrochloride significantly improves the accuracy and precision of quantification in complex biological matrices. researchgate.netresearchgate.net The standard is added to a sample at a known concentration, and the ratio of the analyte to the isotopically labeled standard is measured, correcting for variations during sample preparation and analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Bioanalytical Research
LC-MS/MS is the preferred method for quantifying low concentrations of Rotigotine in biological samples, such as plasma, due to its high sensitivity and specificity. google.comrsc.org In these bioanalytical methods, this compound serves as the ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. nih.gov
Method development involves optimizing several key parameters. Sample preparation typically employs liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix. nih.govresearchgate.net Chromatographic separation is achieved using various columns, such as C18 or specialized columns like Eclipse XDB-CN, with mobile phases commonly consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile. nih.govresearchgate.net Detection is performed on a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. google.comnih.gov For unlabeled Rotigotine, a common transition is m/z 316.0 → 147.0. researchgate.netresearchgate.net Given that the deuterium labeling is on the propyl group, which is retained in the 147.0 fragment, the expected MRM transition for Rotigotine D7 would be m/z 323.0 → 147.0.
Validated methods for Rotigotine demonstrate good linearity over specific concentration ranges, with lower limits of quantitation (LLOQ) reaching as low as 50 pg/mL in human plasma. researchgate.netresearchgate.net
| Parameter | Finding | Source |
|---|---|---|
| Instrumentation | 1290 Infinity UPLC coupled to a Triple Quad 4500 mass spectrometer | nih.gov |
| Internal Standard | Stable isotope-labeled Rotigotine | nih.gov |
| Sample Preparation | Liquid-Liquid Extraction with diethyl ether-dichloromethane (3:2, v/v) | nih.gov |
| Chromatography Column | Eclipse XDB-CN (2.1mm × 100mm, 3.5µm) | nih.gov |
| Mobile Phase | Isocratic elution with 0.2% formic acid aqueous solution and acetonitrile | nih.gov |
| Linearity Range | 0.1–10.0 ng/mL in rat plasma | nih.gov |
| Alternative Column | Gemini NX3 | researchgate.net |
| Alternative Mobile Phase | Binary gradient of 5 mM pH 5.0 ammonium (B1175870) acetate (B1210297) and 5 mM ammonium acetate in methanol (B129727) | researchgate.net |
| LLOQ | 50 pg/mL in human plasma | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isotopic Tracers
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing stable isotope tracers. daicelchiral.comregistech.com This method separates volatile compounds in a gas stream and detects them with a mass spectrometer. For non-volatile or thermally unstable molecules like Rotigotine, a chemical derivatization step is typically required to increase their volatility and thermal stability before they can be analyzed by GC-MS.
In the context of isotopic analysis, GC-MS can effectively separate and quantify molecules with different isotopic compositions (isotopomers). daicelchiral.com The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the clear differentiation of the deuterated standard (Rotigotine D7) from the non-deuterated analyte. This technique is particularly useful in metabolic tracer studies where the fate of a labeled compound is tracked through biological systems. daicelchiral.comregistech.com While LC-MS/MS is more commonly reported for Rotigotine analysis, GC-IRMS (Isotope-Ratio Mass Spectrometry) represents a highly specialized approach that provides extremely precise measurements of isotope ratios, which can be invaluable for determining the origin and metabolic pathways of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization
In the ¹H NMR spectrum of Rotigotine D7, the signals corresponding to the protons of the n-propyl group (typically observed as multiplets in the upfield region for the non-deuterated compound) would be absent or have a drastically reduced intensity. This absence provides direct evidence of successful deuteration at the intended positions.
Furthermore, ¹³C NMR spectroscopy offers confirmation of the deuterium labeling. The carbon atoms directly bonded to deuterium atoms (C-D) exhibit characteristic multiplet splitting patterns due to the carbon-deuterium coupling. These signals are also typically shifted slightly upfield compared to their counterparts in the unlabeled Rotigotine spectrum. Comparing the ¹H and ¹³C NMR spectra of this compound with those of standard Rotigotine allows for unambiguous confirmation of the molecular structure and the specific sites of isotopic labeling.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental to ensuring the purity of this compound, both in terms of chemical impurities and enantiomeric purity. High-performance liquid chromatography is the most widely used technique for these assessments.
High-Performance Liquid Chromatography (HPLC) for Analytical Validation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the chemical purity of Rotigotine and its deuterated analog. oup.com Purity levels are often required to be greater than 95% or 98%. oup.com Various stability-indicating HPLC methods have been developed to separate Rotigotine from its potential impurities and degradation products. These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.
Typical methods utilize C8 or C18 columns with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength around 224-225 nm.
| Parameter | Finding | Source |
|---|---|---|
| Technique | RP-HPLC | |
| Column | BDS C-8 (4.6 x 150mm, 5µm particle size) | |
| Mobile Phase | 0.01N Potassium dihydrogen orthophosphate (pH 4.8) and Acetonitrile (45:55 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | PDA detector at 224 nm | |
| Retention Time | ~2.691 min | |
| Linearity Range | 10-60 µg/mL | |
| % Recovery (Accuracy) | ~100.33% |
Chiral Chromatography for Enantiomeric Purity Evaluation
The pharmacologically active form of Rotigotine is the pure levorotatory (S)-enantiomer. Therefore, it is critical to confirm the enantiomeric purity and ensure the absence of the dextrorotatory (R)-enantiomer. researchgate.netresearchgate.net Chiral chromatography is the definitive technique for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
The deuterium labeling in this compound is on the propyl group, which is not the chiral center of the molecule. Therefore, the chiral separation methods developed for Rotigotine are directly applicable to its D7 analog. Polysaccharide-based CSPs are commonly used for this purpose. Specific methods have been published detailing the conditions for the successful chiral separation of Rotigotine enantiomers.
| Parameter | Finding | Source |
|---|---|---|
| Technique | Chiral HPLC | |
| Column | CHIRALPAK IB N-5 | |
| Mobile Phase | n-hexane / methanol / diethylamine (B46881) (97 / 3 / 0.1) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 225 nm | |
| Alternative Column | RegisPack (5 µm, 25 cm x 4.6 mm) | |
| Alternative Mobile Phase | Hexane/Ethanol (90/10) + 0.1% TFA | |
| Purity Achieved | Chiral purity of 100% reported | rsc.org |
Method Validation for Research-Grade Quantification in Complex Biological Matrices (e.g., in vitro, animal samples)
The reliable quantification of this compound in complex biological matrices, such as plasma from animal studies or in vitro assay systems, is contingent upon a rigorously validated analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. accesson.krresearchgate.net The validation process ensures that the method is fit for its intended purpose, providing accurate and reproducible data. This process adheres to guidelines established by regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu
When this compound is used as an internal standard (IS) for the quantification of the parent drug, its consistent and predictable behavior is paramount. However, when this compound is the analyte of interest, a suitable internal standard, such as a different stable isotope-labeled version (e.g., ¹³C-labeled rotigotine) or a structural analogue, must be employed. nih.govclearsynth.com
Method validation for this compound quantification encompasses several key parameters:
Selectivity and Specificity: The method must unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other related substances. europa.eu For Rotigotine D7, this also includes demonstrating a lack of interference from the non-deuterated rotigotine at the corresponding mass-to-charge ratio (m/z). researchgate.net
Linearity and Range: The method's response must be linear over a defined concentration range. For rotigotine, validated ranges in rat and human plasma have been established from as low as 50 pg/mL up to 2500 pg/mL or 0.1 ng/mL to 100 ng/mL. accesson.krnih.govresearchgate.net A similar range would be established for the D7 analogue, typically requiring a correlation coefficient (r²) of >0.99. nih.gov
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. For bioanalytical methods, acceptance criteria are typically within ±15% (±20% at the lower limit of quantification) for both accuracy (as percent bias) and precision (as coefficient of variation, CV%). europa.euresearchgate.net
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net For rotigotine, LLOQs of 50 pg/mL and 0.1 ng/mL have been reported in plasma. accesson.krresearchgate.net
Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. clearsynth.comresearchgate.net The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects. clearsynth.comresearchgate.net
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Mean recovery for rotigotine extraction from plasma has been reported to be high, around 96.9%. researchgate.net
Stability: The stability of this compound must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability in the biological matrix. nih.gov
A particular challenge in quantifying deuterated compounds is the potential for isotopic crosstalk, where the natural abundance of heavy isotopes (e.g., ¹³C) in the non-deuterated analyte can contribute to the signal of the deuterated analyte, potentially leading to overestimation at low concentrations. synzeal.com Chromatographic separation of the deuterated and non-deuterated forms can help mitigate this, although deuterium labeling can sometimes cause a slight shift in retention time. researchgate.net
Table 1: Illustrative Validation Parameters for LC-MS/MS Quantification in Biological Matrices (Based on non-deuterated Rotigotine data)
| Validation Parameter | Typical Specification/Finding | Reference |
| Linearity Range | 0.1 - 100 ng/mL (rat plasma) | accesson.kr |
| Correlation Coefficient (r²) | > 0.999 | accesson.kr |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | accesson.kr |
| Intra-day Precision (%CV) | ≤ 10.75% | accesson.kr |
| Inter-day Precision (%CV) | ≤ 15% | researchgate.net |
| Intra-day Accuracy (% Bias) | 81.00% – 115.05% | accesson.kr |
| Inter-day Accuracy (% Bias) | ≤ 15% | researchgate.net |
| Recovery | 81.00% – 104.48% | accesson.kr |
Impurity Profiling and Related Substance Determination in Deuterated Rotigotine Batches
Ensuring the purity of research-grade this compound is critical for its use as a reference standard. Impurity profiling involves the identification, characterization, and quantification of any extraneous substances present in a batch. These impurities can arise from the synthetic process or from degradation of the compound.
The impurity profile of this compound is expected to be analogous to that of non-deuterated rotigotine, with the key difference being the mass of the impurities containing the deuterated propyl group. researchgate.net Studies on rotigotine have shown it is particularly susceptible to degradation under oxidative and photolytic conditions. ufrj.brnih.gov
Synthetic Byproducts: These are impurities that are formed during the synthesis of the active pharmaceutical ingredient (API). They may include starting materials, intermediates, or products of side reactions. The specific byproducts will depend on the synthetic route used to introduce the D7-propyl group.
Degradation Products: Forced degradation studies on rotigotine have identified several key degradation products. nih.gov The most significant degradation occurs under oxidative stress (e.g., exposure to hydrogen peroxide) and photolytic stress. ufrj.brnih.gov The phenolic hydroxyl group and the tertiary amine are common sites of modification.
Commonly identified impurities and degradation products for rotigotine that would be expected in a D7-labeled batch include:
Oxidation Products: Formation of N-oxides and other oxidative derivatives are primary concerns. researchgate.netnih.gov
Photodegradation Products: Exposure to light can lead to the formation of various degradants. nih.gov
Process-Related Impurities: These can include compounds like Rotigotine Impurity B (Dethienylethyl Rotigotine) or Rotigotine Impurity C (N-despropyl Rotigotine), which would appear as their D7-analogues if formed after the deuteration step. nih.govpharmaffiliates.com A recent study identified four known impurities (B, C, K, and E) and characterized four new degradation products (DP-1 to DP-4) under various stress conditions. nih.gov
Table 2: Potential Impurities and Degradation Products in this compound Batches
| Impurity Name (Parent Compound) | Potential Origin | Expected in D7 Batch? |
| Rotigotine N-Oxide | Degradation (Oxidation) | Yes (as D7 analogue) |
| N-despropyl-Rotigotine | Synthesis/Degradation | Yes (as non-deuterated) |
| (S)-2-(propylamino)-5-hydroxytetralin | Degradation | Yes (as D7 analogue) |
| Rotigotine Dimer | Degradation | Yes (as D14 analogue) |
| Unreacted Starting Materials | Synthesis | Route-dependent |
Quantitative Analysis of Impurity Levels in Research Standards
For a research standard to be reliable, the levels of impurities must be accurately quantified. High-purity reference materials require stringent control over all impurities. The United States Pharmacopeia (USP) provides acceptance criteria for impurities in the rotigotine transdermal system, which can serve as a benchmark for the level of control required for high-quality research standards. uspnf.com For instance, the USP specifies limits for individual unspecified degradation products and total degradation products. uspnf.com
The quantitative analysis of these impurities is typically performed using a validated, stability-indicating HPLC method with UV or MS detection. researchgate.net The method must be able to separate the main component (this compound) from all known and potential impurities.
Key aspects of quantitative impurity analysis include:
Reporting Threshold: The level at which an impurity must be reported.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for biological safety (less relevant for research standards used in non-clinical applications, but critical for API).
For high-purity research standards, the goal is to minimize all impurities to the lowest feasible levels, often well below the thresholds set for pharmaceutical products.
Table 3: General Impurity Control Levels in Pharmaceutical Ingredients (ICH Q3A/B Guidelines)
| Threshold | Description | Typical Limit for API |
| Reporting Threshold | Level above which an impurity should be reported in a specification. | ≥ 0.05% |
| Identification Threshold | Level above which an impurity's structure should be identified. | > 0.10% or 1.0 mg/day intake |
| Qualification Threshold | Level above which an impurity's safety must be qualified. | > 0.15% or 1.0 mg/day intake |
For a high-purity batch of this compound intended for use as a quantitative standard, the total impurity level would be expected to be significantly low, often with a specified purity of ≥98% or higher, with each individual impurity being well below 0.5%.
Preclinical Pharmacological Investigations Utilizing Rotigotine D7 Hydrochloride
Receptor Binding Affinity and Selectivity Studies using Labeled Ligands
The pharmacological activity of Rotigotine (B252) has been extensively characterized through in vitro receptor binding assays, which determine the affinity of the compound for various neurotransmitter receptors. These studies are crucial for understanding its mechanism of action and predicting its therapeutic effects and potential side effects.
Rotigotine demonstrates a broad affinity profile across all five dopamine (B1211576) receptor subtypes (D1-D5). drugbank.com Standard radioligand binding assays have shown that it binds with high affinity to these receptors, acting as a full agonist. nih.govnih.gov Its highest affinity is for the D3 receptor, followed by other D2-like (D2, D4) and D1-like (D1, D5) receptors. nih.govdrugs.com This profile suggests that Rotigotine's effects are mediated through comprehensive stimulation of the brain's dopamine systems. nih.govnih.gov
Unlike some other dopamine agonists that are more selective for the D2/D3 subtypes, Rotigotine's potent agonism at the D1 receptor is a distinguishing feature, giving it a pharmacological profile that more closely resembles that of endogenous dopamine. nih.govnih.gov The capacity to stimulate D1, D2, and D3 receptors is thought to be the basis for its efficacy. nih.govnih.gov
Table 1: Binding Affinity (Ki) of Rotigotine for Human Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D1 | 83 | nih.gov |
| Dopamine D2 | 13.5 | nih.gov |
| Dopamine D3 | 0.71 | nih.gov |
| Dopamine D4 | 3.9 - 15 | nih.gov |
| Dopamine D5 | 5.4 | nih.gov |
Specifically, Rotigotine acts as an agonist at the serotonin 5-HT1A receptor and as an antagonist at the alpha-2B (α2B)-adrenergic receptor. drugbank.comnih.govnih.gov It has been shown to have no meaningful activity at 5-HT2B receptors. drugs.comnih.gov These non-dopaminergic activities may play a role in its clinical effects. nih.gov
Table 2: Binding Affinity (Ki) of Rotigotine for Non-Dopaminergic Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| Serotonin 5-HT1A | 30 | Agonist | drugbank.comnih.gov |
| Alpha-2B Adrenergic | 27 | Antagonist | drugbank.comnih.gov |
Neurotransmitter Modulation and Intracellular Signaling Pathway Analysis in vitro
As a dopamine receptor agonist, Rotigotine mimics the action of endogenous dopamine. patsnap.com Its binding to dopamine receptors initiates a cascade of intracellular signaling events. In functional assays, Rotigotine behaves as a full agonist at D1, D2, and D3 receptors, stimulating downstream pathways. nih.govnih.gov The activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), while activation of D2-like receptors generally inhibits this enzyme. drugbank.com
Furthermore, Rotigotine has been found to inhibit the uptake of dopamine, which can increase the concentration of this neurotransmitter in the synaptic cleft, further enhancing dopaminergic signaling. drugbank.comnih.gov Studies have also investigated its effects on signaling pathways related to neuroprotection, exploring its potential to guard against glutamate-induced toxicity in primary dopaminergic cultures. nih.gov
In Vitro Cellular and Tissue Models for Mechanistic Elucidation
To understand the cellular mechanisms of Rotigotine, various in vitro models are employed. Recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells, are genetically engineered to express specific human dopamine receptor subtypes. nih.govnih.gov These models are instrumental in conducting precise binding and functional assays to determine the affinity and potency of the compound at each receptor without interference from other receptor systems. nih.govnih.gov
In addition to engineered cell lines, neuronal cell models like the human neuroblastoma SH-SY5Y cell line and primary mesencephalic cell cultures are used. researchgate.net These models provide a more physiologically relevant context to study the effects of Rotigotine on neuronal health, such as its potential neuroprotective properties against toxins like MPP+ (1-methyl-4-phenylpyridinium). medchemexpress.com
In Vivo Pharmacodynamic Assessment in Animal Models (e.g., target engagement, behavioral paradigms)
The pharmacodynamic effects of Rotigotine have been validated in several preclinical animal models of Parkinson's disease. nih.gov These models are essential for demonstrating that the in vitro receptor activity translates into a functional response in a living organism. researchgate.netsyngeneintl.com
Commonly used neurotoxin-based models include rodents and primates treated with 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroy dopaminergic neurons and mimic the motor symptoms of Parkinson's disease. researchgate.netnih.govnih.gov In these models, Rotigotine has been shown to reverse motor deficits. nih.gov For instance, post-synaptic activity was demonstrated in rats through the reversal of reserpine-induced hypomotility. nih.gov
Microdialysis studies in conscious rats have been used to assess target engagement in the brain. nih.gov These studies showed that continuous administration of Rotigotine leads to stable drug levels in the striatum and a sustained decrease in extracellular dopamine levels, which suggests continuous stimulation and engagement of dopamine autoreceptors. nih.gov
Metabolic Fate and Biotransformation Pathways of Rotigotine D7 Hydrochloride in Preclinical Systems
In Vitro Hepatic Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)
In vitro hepatic systems, such as liver microsomes and hepatocytes, are fundamental tools in preclinical drug development for elucidating metabolic pathways. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), which are responsible for the biotransformation of a vast array of xenobiotics.
Based on the known metabolism of Rotigotine (B252), the primary metabolic transformations occur via conjugation of the parent molecule and N-desalkylation followed by conjugation. For Rotigotine D7 Hydrochloride, it is anticipated that the core metabolic pathways would remain qualitatively similar, leading to the formation of deuterated analogues of the known metabolites.
The major biotransformation pathway for Rotigotine is direct conjugation, primarily through sulfation and glucuronidation of the phenolic hydroxyl group. Therefore, the principal deuterated metabolites expected to be identified in in vitro hepatic systems would be Rotigotine-d7 sulfate (B86663) and Rotigotine-d7 glucuronide .
A secondary metabolic route for Rotigotine involves oxidative N-desalkylation, yielding N-despropyl-rotigotine and N-desthienylethyl-rotigotine. These phase I metabolites are then rapidly conjugated. For this compound, where the deuterium (B1214612) atoms are located on the propyl group, the N-despropylation would lead to a non-deuterated metabolite. However, the formation of N-desthienylethyl-rotigotine-d7 would be expected. Subsequent conjugation of these metabolites would result in their corresponding sulfate and glucuronide forms.
Table 1: Predicted Deuterated Metabolites of this compound in In Vitro Hepatic Systems
| Parent Compound | Predicted Deuterated Metabolite | Metabolic Reaction |
|---|---|---|
| This compound | Rotigotine-d7 Sulfate | Sulfation |
| This compound | Rotigotine-d7 Glucuronide | Glucuronidation |
| This compound | N-desthienylethyl-rotigotine-d7 | N-desalkylation |
| N-desthienylethyl-rotigotine-d7 | N-desthienylethyl-rotigotine-d7 Sulfate | Sulfation |
This table is predictive and based on the known metabolic pathways of non-deuterated Rotigotine.
The oxidative metabolism of Rotigotine, although a minor pathway, is mediated by a range of cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This broad enzymatic involvement suggests a low potential for clinically significant drug-drug interactions arising from the inhibition of a single CYP enzyme. nih.gov
For this compound, these same CYP enzymes are expected to be involved in its oxidative biotransformation. The deuteration on the propyl group could potentially influence the rate of N-despropylation, a reaction catalyzed by CYP enzymes. This is due to the kinetic isotope effect, which may lead to a slower rate of cleavage of the carbon-deuterium bond compared to a carbon-hydrogen bond.
The primary metabolic pathway of conjugation is carried out by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). These enzymes are not typically affected by deuteration at a site distant from the conjugation site, so their role in the metabolism of this compound is expected to be comparable to that for Rotigotine.
In Vivo Metabolic Profiling and Excretion Studies in Animal Models (e.g., rodents)
In vivo studies in animal models are essential to understand the complete picture of a drug's metabolism, distribution, and excretion. Studies with non-deuterated Rotigotine have shown that after administration, the drug is extensively metabolized, and the metabolites are primarily eliminated in the urine (approximately 71%) and to a lesser extent in the feces (around 23%). nih.gov Less than 1% of the unchanged parent drug is excreted renally. nih.gov
For this compound, a similar excretion profile is anticipated in rodent models. The major metabolites found in urine and feces would likely be the conjugated forms of Rotigotine-d7 and its N-desalkylated metabolites. The relative proportions of these metabolites could, however, be altered due to the kinetic isotope effect.
Investigation of Kinetic Isotope Effects on Metabolic Stability and Pathway Flux
The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H). This increased bond strength can result in a slower rate of bond cleavage during enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE is dependent on the specific metabolic reaction and the position of deuteration.
In the case of this compound, the deuteration is on the propyl group. This position is a site of oxidative metabolism (N-despropylation). Therefore, a primary KIE is expected for this metabolic pathway. This could lead to a decreased rate of formation of N-despropyl-rotigotine.
The potential consequences of this KIE include:
Increased Metabolic Stability: A slower rate of metabolism can lead to a longer half-life and increased exposure of the parent drug, this compound.
Table 2: Potential Impact of Kinetic Isotope Effect on this compound Metabolism
| Metabolic Pathway | Expected Impact of Deuteration | Rationale |
|---|---|---|
| N-despropylation | Decreased rate | Primary kinetic isotope effect at the site of deuteration |
| Direct Conjugation (Sulfation/Glucuronidation) | Potentially increased flux | Metabolic shunting due to decreased N-despropylation |
This table outlines the theoretical impact of the kinetic isotope effect; experimental verification is required.
It is crucial to note that while these predictions are based on established principles of drug metabolism and the known pathways of Rotigotine, dedicated preclinical studies on this compound are necessary to definitively characterize its metabolic fate and the precise impact of deuteration.
Applications of Rotigotine D7 Hydrochloride As a Research Standard and Tracer
Use as an Internal Standard in Quantitative Bioanalytical Mass Spectrometry for Research Samples
In the realm of quantitative bioanalytical mass spectrometry, the use of a stable isotope-labeled internal standard is the preferred method for ensuring the accuracy and precision of analytical results. Rotigotine (B252) D7 Hydrochloride serves as an ideal internal standard for the quantification of unlabeled Rotigotine in complex biological matrices from research samples. medchemexpress.commedchemexpress.com As a deuterated analogue, its chemical and physical properties are nearly identical to those of Rotigotine, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. cymitquimica.com
When a known quantity of Rotigotine D7 Hydrochloride is added to a research sample, it can effectively compensate for variations in sample preparation and matrix effects that might otherwise compromise the integrity of the analysis. Because of the mass difference between the deuterated and non-deuterated forms, a mass spectrometer can distinguish between the analyte (Rotigotine) and the internal standard (this compound). medchemexpress.com This allows for the precise quantification of Rotigotine by calculating the ratio of the analyte's signal response to that of the internal standard. This technique is fundamental to developing robust and reliable analytical methods for therapeutic drug monitoring and pharmacokinetic research. medchemexpress.commedchemexpress.com
Table 1: Comparison of Rotigotine and this compound
| Property | Rotigotine (Unlabeled) | This compound |
|---|---|---|
| Chemical Formula | C₁₉H₂₅NOS | C₁₉H₁₈D₇NOS·HCl |
| CAS Number | 102120-99-0 | Not Available |
| Molecular Weight | 315.48 g/mol | 358.98 g/mol |
Note: Data sourced from multiple chemical suppliers and research articles. cymitquimica.comsussex-research.comscbt.com
Stable Isotope Tracer Studies for Pharmacokinetic Research in Preclinical Models
This compound is a valuable tool for use as a stable isotope tracer in preclinical pharmacokinetic studies. medchemexpress.com These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By administering this compound to animal models, researchers can track its journey through the biological system. nih.gov
Because the deuterium (B1214612) labeling does not significantly alter the underlying pharmacology of the molecule, this compound follows the same metabolic pathways as the unlabeled drug. medchemexpress.com Using high-resolution mass spectrometry, analysts can differentiate the deuterated tracer and its metabolites from the endogenous compounds and the unlabeled drug. This allows for detailed investigations into how the drug is distributed among various tissues, the chemical transformations it undergoes (metabolism), and the routes and rates of its elimination from the body. frontiersin.org Such tracer studies provide essential data for building a comprehensive pharmacokinetic profile of Rotigotine in preclinical settings, which is a critical step in the drug development process. nih.govnih.govnih.gov
Development and Validation of Assays for Unlabeled Rotigotine in Preclinical Research Studies
The development and validation of sensitive and specific bioanalytical assays are prerequisites for conducting preclinical research. nih.gov this compound is instrumental in this process for assays intended to measure unlabeled Rotigotine. During the development phase, it is used to optimize critical method parameters such as chromatographic separation and mass spectrometric detection to ensure the assay can reliably distinguish Rotigotine from other substances.
In the subsequent validation phase, this compound serves as the internal standard to rigorously assess the assay's performance characteristics. nih.gov Key validation parameters include:
Accuracy: How close the measured values are to the true values.
Precision: The degree of reproducibility of measurements.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably measured. nih.govresearchgate.net
By using a stable isotope-labeled internal standard, researchers can develop highly reliable and rugged assays that meet the stringent requirements for preclinical studies, ensuring the data generated is of high quality and integrity. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Rotigotine |
| This compound |
| Rotigotine Hydrochloride |
Future Directions and Advanced Research Perspectives for Rotigotine D7 Hydrochloride
Novel Synthetic Approaches for Advanced Isotopic Labeling Strategies
The synthesis of isotopically labeled compounds is a critical aspect of modern pharmaceutical research, enabling detailed investigation into the metabolic fate and pharmacokinetic profiles of drug candidates. For Rotigotine (B252) D7 Hydrochloride, a deuterated analog of the dopamine (B1211576) agonist Rotigotine, advanced synthetic strategies are paramount for ensuring high isotopic purity and efficient production. Current synthetic routes to Rotigotine often involve multi-step processes starting from precursors like 5-methoxy-2-tetralone. A key step in many syntheses is the asymmetric reduction of an intermediate to establish the correct stereochemistry of the final compound.
Advanced isotopic labeling strategies for Rotigotine D7 Hydrochloride would involve the introduction of deuterium (B1214612) atoms at specific, metabolically vulnerable positions of the molecule. This is strategically done to probe or slow down the metabolism of the drug, a phenomenon known as the kinetic isotope effect. The "D7" designation indicates that seven hydrogen atoms have been replaced by deuterium. The synthesis of such a specifically labeled molecule requires deuterated starting materials or reagents. For instance, a deuterated propyl group could be introduced via alkylation of the secondary amine intermediate using a deuterated propyl halide.
Future research in this area will likely focus on the development of late-stage deuteration methods. These techniques would allow for the introduction of deuterium atoms into the Rotigotine molecule at a later point in the synthesis, offering greater flexibility and efficiency. Methods like hydrogen isotope exchange (HIE) are being explored for their potential to selectively replace hydrogen with deuterium on complex molecules.
| Synthetic Strategy | Key Features | Potential Advantages for Rotigotine D7 Synthesis |
| Chemoenzymatic Synthesis | Utilizes enzymes for specific transformations. | High stereoselectivity, milder reaction conditions, potentially fewer steps. |
| Asymmetric Catalysis | Employs chiral catalysts to control stereochemistry. | High enantiomeric purity of the final product. |
| Late-Stage Deuteration | Introduces deuterium in the final stages of synthesis. | Increased efficiency and flexibility in isotopic labeling. |
| Use of Deuterated Building Blocks | Incorporates deuterium-containing starting materials. | Precise control over the location of isotopic labels. |
Integration with Proteomics and Metabolomics in Preclinical Drug Development
The use of deuterated compounds like this compound offers significant advantages in the fields of proteomics and metabolomics during preclinical drug development. These 'omics' technologies provide a comprehensive view of the molecular changes within an organism in response to a drug, and isotopically labeled compounds serve as powerful tools in these investigations. metwarebio.com
Proteomics , the large-scale study of proteins, can be leveraged to understand a drug's mechanism of action and identify potential off-target effects. In preclinical studies, this compound can be used in techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) to quantify changes in protein expression levels upon drug treatment. By comparing the proteome of cells treated with the deuterated versus the non-deuterated compound, researchers can gain insights into how the altered metabolic stability of the D7 analog affects cellular protein networks. This can help in identifying proteins and pathways that are specifically modulated by the sustained exposure to the active compound.
Metabolomics , the comprehensive analysis of small molecule metabolites, is crucial for elucidating the metabolic fate of a drug and its impact on endogenous metabolic pathways. The use of this compound as an internal standard in mass spectrometry-based metabolomics studies can significantly improve the accuracy and reproducibility of quantitative measurements. Furthermore, by tracing the metabolic fate of the deuterated compound, researchers can identify and quantify its metabolites with greater confidence. This is particularly important for understanding how deuteration alters the metabolic profile of Rotigotine, potentially leading to a more favorable pharmacokinetic profile with reduced formation of undesirable metabolites.
The integration of proteomics and metabolomics data provides a systems-level understanding of the biological effects of this compound. This multi-omics approach can help in:
Identifying biomarkers of drug efficacy and toxicity.
Elucidating the mechanism of action at a molecular level.
Understanding inter-individual variability in drug response.
| 'Omics' Technology | Application in Preclinical Development of this compound | Research Insights Gained |
| Proteomics | Quantitative analysis of protein expression changes (e.g., using SILAC). | Identification of drug targets, off-target effects, and pathways modulated by the compound. |
| Metabolomics | Metabolic profiling and pathway analysis. | Elucidation of metabolic fate, identification of novel metabolites, and assessment of impact on endogenous metabolism. |
| Integrated Multi-Omics | Combined analysis of proteomics and metabolomics data. | A holistic view of the drug's biological effects, leading to the identification of systems-level biomarkers. |
Computational Modeling and In Silico Approaches for Deuterated Compound Properties and Interactions
Computational modeling and in silico approaches are becoming increasingly indispensable in modern drug discovery and development, offering predictive insights that can guide and streamline experimental work. For deuterated compounds like this compound, these computational tools are particularly valuable for predicting the effects of isotopic substitution on the drug's properties and interactions.
One of the primary applications of computational modeling in this context is the prediction of the kinetic isotope effect (KIE) . The KIE refers to the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one in the reactants. wikipedia.org In the case of Rotigotine D7, the replacement of hydrogen with deuterium at specific positions can slow down metabolic reactions catalyzed by enzymes such as cytochrome P450s. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reaction at the atomic level and predict the magnitude of the KIE. nih.gov This allows for a rational design of deuterated drugs by identifying the optimal positions for deuteration to achieve the desired pharmacokinetic profile.
Furthermore, computational approaches can be used to model the interaction of this compound with its target receptors, primarily dopamine receptors. Molecular docking and molecular dynamics simulations can provide insights into the binding affinity and conformational changes of the drug-receptor complex. While significant changes in binding affinity are not generally expected upon deuteration, these simulations can help to confirm that the isotopic labeling does not negatively impact the drug's interaction with its intended target.
| Computational Approach | Application to this compound | Predicted Outcomes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic metabolism. | Prediction of the kinetic isotope effect (KIE) and identification of optimal deuteration sites. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of ADME properties. | Estimation of changes in lipophilicity, solubility, and other pharmacokinetic parameters. |
| Molecular Docking and Molecular Dynamics | Simulation of drug-receptor interactions. | Assessment of binding affinity and conformational dynamics at the target receptor. |
Q & A
Q. How can researchers ensure reproducibility in this compound studies across labs?
- Methodological Answer : Follow Beilstein Journal guidelines: detailed experimental protocols, including compound purity (>98%), solvent batches, and equipment calibration data. Share raw datasets (e.g., NMR spectra, pharmacokinetic curves) as supplementary information. Collaborative cross-validation studies standardize assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
